molecular formula C17H17N3O4 B3859523 2-[(2E)-2-(2-methoxybenzylidene)hydrazinyl]-N-(3-methoxyphenyl)-2-oxoacetamide CAS No. 357267-48-2

2-[(2E)-2-(2-methoxybenzylidene)hydrazinyl]-N-(3-methoxyphenyl)-2-oxoacetamide

Cat. No.: B3859523
CAS No.: 357267-48-2
M. Wt: 327.33 g/mol
InChI Key: GVGPKVZQRGIPQR-WOJGMQOQSA-N
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Description

2-[(2E)-2-(2-methoxybenzylidene)hydrazinyl]-N-(3-methoxyphenyl)-2-oxoacetamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes methoxybenzylidene and methoxyphenyl groups, making it a subject of interest for chemists and researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2E)-2-(2-methoxybenzylidene)hydrazinyl]-N-(3-methoxyphenyl)-2-oxoacetamide typically involves the condensation of 2-methoxybenzaldehyde with hydrazine hydrate to form the hydrazone intermediate. This intermediate is then reacted with 3-methoxyphenyl isocyanate under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[(2E)-2-(2-methoxybenzylidene)hydrazinyl]-N-(3-methoxyphenyl)-2-oxoacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy groups in the compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-[(2E)-2-(2-methoxybenzylidene)hydrazinyl]-N-(3-methoxyphenyl)-2-oxoacetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-[(2E)-2-(2-methoxybenzylidene)hydrazinyl]-N-(3-methoxyphenyl)-2-oxoacetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2E)-2-(2-chlorobenzylidene)hydrazinyl]-N-(3-methoxyphenyl)-2-oxoacetamide
  • 2-[(2E)-2-(2-hydroxybenzylidene)hydrazinyl]-N-(3-methoxyphenyl)-2-oxoacetamide

Uniqueness

2-[(2E)-2-(2-methoxybenzylidene)hydrazinyl]-N-(3-methoxyphenyl)-2-oxoacetamide is unique due to its specific methoxy substituents, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties or binding affinities, making it a valuable compound for targeted research.

Properties

IUPAC Name

N-(3-methoxyphenyl)-N'-[(E)-(2-methoxyphenyl)methylideneamino]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O4/c1-23-14-8-5-7-13(10-14)19-16(21)17(22)20-18-11-12-6-3-4-9-15(12)24-2/h3-11H,1-2H3,(H,19,21)(H,20,22)/b18-11+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVGPKVZQRGIPQR-WOJGMQOQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)C(=O)NN=CC2=CC=CC=C2OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)NC(=O)C(=O)N/N=C/C2=CC=CC=C2OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

357267-48-2
Record name 2-(2-(2-METHOXYBENZYLIDENE)HYDRAZINO)-N-(3-METHOXYPHENYL)-2-OXOACETAMIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[(2E)-2-(2-methoxybenzylidene)hydrazinyl]-N-(3-methoxyphenyl)-2-oxoacetamide
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2-[(2E)-2-(2-methoxybenzylidene)hydrazinyl]-N-(3-methoxyphenyl)-2-oxoacetamide
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2-[(2E)-2-(2-methoxybenzylidene)hydrazinyl]-N-(3-methoxyphenyl)-2-oxoacetamide
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2-[(2E)-2-(2-methoxybenzylidene)hydrazinyl]-N-(3-methoxyphenyl)-2-oxoacetamide
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2-[(2E)-2-(2-methoxybenzylidene)hydrazinyl]-N-(3-methoxyphenyl)-2-oxoacetamide
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2-[(2E)-2-(2-methoxybenzylidene)hydrazinyl]-N-(3-methoxyphenyl)-2-oxoacetamide

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